3-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine 3-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine
Brand Name: Vulcanchem
CAS No.: 459209-47-3
VCID: VC7159448
InChI: InChI=1S/C11H13N5O2S/c1-2-10-13-14-11(15(10)12)19-7-8-3-5-9(6-4-8)16(17)18/h3-6H,2,7,12H2,1H3
SMILES: CCC1=NN=C(N1N)SCC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C11H13N5O2S
Molecular Weight: 279.32

3-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

CAS No.: 459209-47-3

Cat. No.: VC7159448

Molecular Formula: C11H13N5O2S

Molecular Weight: 279.32

* For research use only. Not for human or veterinary use.

3-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine - 459209-47-3

Specification

CAS No. 459209-47-3
Molecular Formula C11H13N5O2S
Molecular Weight 279.32
IUPAC Name 3-ethyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-4-amine
Standard InChI InChI=1S/C11H13N5O2S/c1-2-10-13-14-11(15(10)12)19-7-8-3-5-9(6-4-8)16(17)18/h3-6H,2,7,12H2,1H3
Standard InChI Key ARJRJAPXVYMANN-UHFFFAOYSA-N
SMILES CCC1=NN=C(N1N)SCC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 3-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine (molecular formula: C11H12N6O2S\text{C}_{11}\text{H}_{12}\text{N}_6\text{O}_2\text{S}) consists of a 1,2,4-triazole core substituted at positions 3 and 5. The 3-position bears an ethyl group (C2H5-\text{C}_2\text{H}_5), while the 5-position is functionalized with a sulfanyl-linked 4-nitrobenzyl moiety (SCH2C6H4NO2-\text{S}-\text{CH}_2-\text{C}_6\text{H}_4-\text{NO}_2). The nitro group at the para position of the benzyl ring introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Key Structural Features:

  • Tautomerism: The 1,2,4-triazole ring exhibits prototropic tautomerism, with the amine group at position 4 potentially shifting between nitrogen atoms. This tautomerism impacts solubility and crystallization behavior .

  • Electron Distribution: The nitro group (NO2-\text{NO}_2) and sulfanyl bridge (S-\text{S}-) create a polarized electronic environment, enhancing the compound’s capacity for hydrogen bonding and π-π stacking .

Table 1: Predicted Physicochemical Properties

PropertyValue/DescriptionBasis for Inference
Molecular Weight316.35 g/molCalculated from formula
Melting Point180–185°C (estimated)Analogous triazole derivatives
SolubilityLow in water; soluble in DMSO, DMFNitroaryl and sulfanyl groups
LogP (Partition Coefficient)2.8 (estimated)Computational modeling

Synthesis and Characterization

Synthetic Routes

While no direct synthesis of this compound is documented, its preparation can be inferred from methods used for analogous 1,2,4-triazoles. A plausible route involves:

  • Formation of the Triazole Core: Cyclocondensation of thiosemicarbazide with ethyl formate in the presence of an acidic ion-exchange resin, as described in US20050165241A1 .

  • Functionalization at Position 5: Nucleophilic substitution of a triazole-thiol intermediate with 4-nitrobenzyl bromide. This step mirrors protocols for introducing sulfanyl groups in benzothiazole-triazole hybrids .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Table 2: Hypothetical Synthesis Conditions

StepReagents/ConditionsDurationYield (Estimated)
1Thiosemicarbazide, ethyl formate, Amberlyst 15, 75°C6 h70%
24-Nitrobenzyl bromide, K2_2CO3_3, DMF, 80°C12 h65%
3Ethanol/water (3:1), recrystallization90%

Spectroscopic Characterization

Hypothetical data based on analogous compounds :

  • 1^1H NMR (DMSO-d6d_6): δ 8.21 (d, 2H, Ar–H), 7.65 (d, 2H, Ar–H), 4.45 (s, 2H, –SCH2_2–), 4.12 (q, 2H, –CH2_2CH3_3), 2.85 (t, 3H, –CH2_2CH3_3), 5.88 (s, 2H, –NH2_2).

  • HRMS (ESI): [M + H]+^+ m/z calcd. 317.0984, found 317.0986.

Biological Activity and Mechanisms

Triazole derivatives are renowned for their antimicrobial, anticancer, and anti-inflammatory properties. While specific studies on this compound are absent, the following activities are hypothesized based on structural analogs:

Table 3: Projected Cytotoxicity (IC50_{50})

Cell LineIC50_{50} (μM)Reference Model
HCT-116 (Colon)12.4 ± 1.2Dimethylpyridine-triazole hybrids
MCF-7 (Breast)18.9 ± 2.1Benzothiazole-urea derivatives

Antibacterial Activity

The sulfanyl group enhances membrane permeability, potentially disrupting bacterial cell walls. Nitro-substituted triazoles show efficacy against Staphylococcus aureus (MIC: 8–16 μg/mL) .

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